Bienvenue dans la boutique en ligne BenchChem!

ERAP1-IN-2

Immuno-oncology Antigen presentation ERAP1 inhibition

ERAP1-IN-2 (compound 3f) is a rhodanine-based ERAP1 inhibitor with an IC50 of 1.72 μM. Its selectivity against IRAP makes it a superior tool for studying ERAP1-specific effects on the MHC class I immunopeptidome without confounding off-target activity. Procure this fragment hit for SAR expansion, lead optimization, and as a critical comparator in aminopeptidase selectivity panels.

Molecular Formula C21H30N4O3
Molecular Weight 386.5 g/mol
Cat. No. B527348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERAP1-IN-2
SynonymsERAP1-IN-2
Molecular FormulaC21H30N4O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)N3CCN(CC3)C(=O)C
InChIInChI=1S/C21H30N4O3/c1-16-6-8-18(9-7-16)22-20(28)23-21(10-4-3-5-11-21)19(27)25-14-12-24(13-15-25)17(2)26/h6-9H,3-5,10-15H2,1-2H3,(H2,22,23,28)
InChIKeyNANCSMIHDBDNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ERAP1-IN-2 Fragment-Derived Inhibitor Potency Data for hERAP1


ERAP1-IN-2 (compound 3f) is a small-molecule inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), a zinc metalloprotease involved in antigen processing for MHC class I presentation [1]. The compound originates from a fragment-based screening campaign and belongs to a rhodanine scaffold chemotype, exhibiting an IC50 value of 1.72 μM against human ERAP1 in enzymatic assays [1]. It is one of several low-micromolar inhibitors identified in the first-ever successful fragment-based screen for ERAP1 metalloprotease inhibitors [1].

ERAP1-IN-2 Substitution Risk: Selectivity and Scaffold Differentiation


Generic substitution among ERAP1 inhibitors is not advisable due to divergent selectivity profiles across the oxytocinase subfamily (ERAP1, ERAP2, IRAP) [1]. ERAP1-IN-2 exhibits selectivity against the homologous aminopeptidase IRAP, a property not shared by all ERAP1 inhibitors [1]. Furthermore, ERAP1-IN-2 is derived from a rhodanine scaffold, a distinct chemotype from the benzofuran, cyclohexyl acid, or phosphinic acid transition-state analogue series commonly explored [2][3]. These structural and selectivity differences mean that substituting one ERAP1 inhibitor for another without experimental validation could lead to confounding off-target effects on IRAP-mediated peptide trimming or divergent immunopeptidome editing outcomes.

ERAP1-IN-2 Quantitative Differentiation Evidence vs ERAP1 Inhibitor Comparators


ERAP1-IN-2 Potency and Scaffold Origin vs. ERAP1-IN-1 and DG013A

ERAP1-IN-2 exhibits an IC50 of 1.72 μM against human ERAP1, as measured in enzymatic assays using L-AMC substrate [1]. In comparison, ERAP1-IN-1 (ERAP1 inhibitor 3) demonstrates a more potent IC50 of 0.4 μM against ERAP1, while DG013A achieves an IC50 of 0.19 μM . However, ERAP1-IN-2 is distinguished by its origin as a fragment-derived rhodanine chemotype, a scaffold not represented among the more potent peptidomimetic (DG013A) or benzofuran-based inhibitors, providing a chemically distinct starting point for optimization [1].

Immuno-oncology Antigen presentation ERAP1 inhibition

ERAP1-IN-2 Selectivity Profile Against Homologous IRAP Aminopeptidase

ERAP1-IN-2 exhibits evidence of selectivity against the homologous insulin-regulated aminopeptidase (IRAP), a related M1-family metalloprotease [1]. This selectivity was assessed as part of a panel including IRAP, distinguishing ERAP1-IN-2 from non-selective inhibitors within the same fragment-derived series that showed marked IRAP inhibition with IC50 values as low as 14.4–15.1 μM [1]. In contrast, ERAP1-IN-1 is reported to display no inhibitory effect against IRAP (IC50 > 100 μM), representing a higher degree of selectivity .

IRAP selectivity Off-target profiling M1 aminopeptidase

ERAP1-IN-2 Fragment-Derived Rhodanine Scaffold vs. Orthosteric and Allosteric Inhibitor Classes

ERAP1-IN-2 belongs to a rhodanine scaffold identified via fragment-based screening, a distinct chemotype from the orthosteric phosphinic acid transition-state analogues (e.g., DG013A) and allosteric cyclohexyl acid series [1][2]. Fragment hits like ERAP1-IN-2 typically exhibit lower molecular weight (267.32 Da) and higher ligand efficiency compared to larger peptidomimetic inhibitors, offering distinct starting points for lead optimization [1]. In silico docking studies suggest a unique binding mode for this scaffold, though exact binding site confirmation is pending [1].

Fragment-based drug discovery Rhodanine scaffold ERAP1 inhibitor chemotypes

ERAP1-IN-2 Optimal Research Application Scenarios


Fragment-Based Lead Optimization Starting Point

ERAP1-IN-2 is most appropriately used as a fragment hit for structure-activity relationship (SAR) expansion and lead optimization. Its low micromolar potency (IC50 = 1.72 μM) and rhodanine scaffold provide a ligand-efficient starting point for medicinal chemistry campaigns aiming to improve potency while maintaining selectivity over IRAP [1]. Procurement is indicated for laboratories engaged in fragment growing or scaffold hopping programs targeting ERAP1.

Comparative Selectivity Profiling in M1 Aminopeptidase Panels

Given its demonstrated selectivity against IRAP [1], ERAP1-IN-2 is a suitable tool compound for inclusion in selectivity panels alongside ERAP2 and IRAP assays. Researchers investigating the differential roles of ERAP1 versus IRAP in antigen cross-presentation or endosomal peptide trimming may employ ERAP1-IN-2 as a comparator to more selective agents (e.g., ERAP1-IN-1) or pan-inhibitors [1].

In Vitro Immunopeptidome Modulation Studies

ERAP1-IN-2 can be utilized in in vitro cellular assays to examine the impact of ERAP1 inhibition on the MHC class I immunopeptidome. The compound's low micromolar activity is suitable for proof-of-concept studies in cell culture models of antigen presentation, particularly when combined with mass spectrometry-based peptidomics to assess changes in presented peptide repertoires [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERAP1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.